chlorhexidine
Description
Properties
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZTYHSJHQHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals from methanol; [HSDB], Solid | |
| Record name | Chlorhexidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/800 | |
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| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C, 2.61e-02 g/L | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, Solid | |
CAS No. |
55-56-1 | |
| Record name | Chlorhexidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorhexidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Step 1: Intermediate Formation
Hexamethylenediamine (I) is first reacted with hydrochloric acid to form hexamethylenediaminedihydrochloride. This intermediate is then treated with sodium dicyanamide (II) in alcoholic solvents (e.g., butanol) under reflux conditions (>110°C). The reaction yields 1,6-hexamethylenebis(dicyandiamide) (III), facilitated by triethylamine to maintain a pH of ~9, which enhances yield.
Step 2: this compound Base Synthesis
The intermediate (III) is condensed with 4-chloroaniline (IV) in solvents such as ethanol, isopropanol, or 2-ethoxyethanol under reflux. Post-reaction, hot aqueous NaOH is added to quench the process, separating this compound base from water-soluble impurities.
Key Parameters:
-
Temperature: 135–175°C
-
Solvent: Alcoholic systems (e.g., ethanol, butanol)
Innovative Single-Step Methods
Recent patents have introduced single-step protocols to streamline synthesis. A 2012 Chinese patent (CN102993056A) demonstrated that hexamethylene-dicyanoguanidine and p-chloroaniline hydrochloride react directly in glycol ether or n-butanol at 135–175°C for 2–7 hours, bypassing intermediate isolation.
Reaction Optimization
-
Solvent Selection: Glycol ether reduces toxicity compared to traditional alcohols, while n-butanol offers cost efficiency.
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Catalyst-Free Synthesis: Eliminating catalysts simplifies post-treatment, reducing production costs by ~18%.
-
Yield and Purity:
Comparative Analysis of Synthesis Methods
The single-step method achieves higher yields and purity while halving reaction time, though scalability challenges persist for glycol ether-based systems.
Purification and Yield Optimization
Recrystallization vs. Washing
Temperature Modulation
Elevating temperature from 135°C to 165°C in single-step reactions decreases yield by 3.4%, indicating optimal conditions at 135–145°C.
Industrial-Scale Production Considerations
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Solvent Handling: Glycol ether requires specialized storage but mitigates workplace toxicity risks compared to ethanol.
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Catalyst-Free Systems: Avoiding triethylamine reduces wastewater treatment costs by 22%.
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Scalability: Batch reactors for single-step synthesis necessitate inert atmospheres to prevent solvent degradation, increasing capital costs by 10–12% .
Chemical Reactions Analysis
Ionization and Solubility in Aqueous Solutions
Chlorhexidine is a strong base (pKa = 11.3) , existing predominantly in protonated forms under physiological conditions (pH 4–9). Its cationic nature enables binding to negatively charged surfaces, such as bacterial cell membranes .
Salts like this compound digluconate exhibit enhanced solubility (>70% w/v) , making them suitable for aqueous formulations.
Reactivity with Oxidizing Agents
This compound reacts with strong oxidizing agents, though it is stable under normal conditions. Hazardous reactions may occur during industrial processing, leading to explosive dust-air mixtures .
Antimicrobial Mechanism: Membrane Disruption
This compound’s cationic structure facilitates binding to negatively charged bacterial membranes, leading to:
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Initial adsorption : Interaction with phosphate and sulfate groups on cell surfaces .
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Membrane destabilization : Displacement of divalent cations (e.g., Ca) and phospholipid headgroup bridging .
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Cytoplasmic leakage : Passive diffusion into cells, causing ATPase inactivation and protein/nucleic acid precipitation .
Concentration-dependent effects :
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Bacteriostatic (low concentrations): Potassium ion leakage and enzyme inhibition .
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Bactericidal (high concentrations): Cytoplasmic coagulation and cell death .
Stability and Degradation
This compound is stable under standard storage conditions but degrades under extreme pH or prolonged UV exposure. Its salts (e.g., digluconate) show similar stability profiles .
Allergenic Reactions
While not a direct chemical reaction, this compound can trigger IgE-mediated hypersensitivity, including anaphylaxis, via covalent binding to proteins in skin or mucosal tissues .
Scientific Research Applications
Healthcare Applications
Chlorhexidine is utilized in multiple healthcare settings for infection control:
- Skin Disinfection : CHX is commonly employed for preoperative skin preparation to reduce the risk of surgical site infections. Its efficacy has been demonstrated in various studies, highlighting its role in reducing healthcare-associated infections (HAIs) .
- Oral Decontamination : this compound mouthwash is effective in managing mild gum disease and reducing plaque accumulation. Systematic reviews indicate that it significantly lowers gum bleeding and improves oral hygiene outcomes .
- Catheter Care : The use of this compound-impregnated dressings and catheters has been shown to decrease the incidence of catheter-related infections .
- Umbilical Cord Care : In low-resource settings, CHX has been evaluated for umbilical cord care, resulting in a 75% reduction in severe cord infections among newborns .
Dental Applications
In dentistry, this compound plays a crucial role in managing oral diseases:
- Periodontal Disease Management : CHX is effective in controlling plaque and gingivitis. Studies reveal that it can significantly reduce clinical symptoms associated with these conditions .
- Post-Surgical Care : Following dental procedures, this compound can help prevent infections and manage dry socket .
- Antimicrobial Properties : CHX exhibits broad-spectrum antimicrobial activity against both aerobic and anaerobic bacteria, as well as certain viruses .
Public Health Initiatives
This compound's applications extend beyond clinical settings:
- Infection Control Programs : CHX is integral to public health initiatives aimed at reducing HAIs, particularly in surgical wards and intensive care units .
- Community Health Interventions : Programs promoting the use of this compound for umbilical cord care have been implemented in several countries to improve neonatal outcomes .
Case Studies and Research Findings
Several studies underscore the effectiveness and safety of this compound:
Safety and Adverse Effects
While this compound is generally safe, some adverse effects have been reported:
- Allergic Reactions : Rare cases of anaphylaxis have been documented, emphasizing the need for caution when using CHX products .
- Tooth Staining : Long-term use of this compound mouthwash can lead to extrinsic staining of teeth .
- Microbial Resistance : Concerns about antimicrobial resistance associated with excessive use have emerged, necessitating judicious application .
Mechanism of Action
chlorhexidine is often compared with other disinfectants such as:
Bleach (Sodium Hypochlorite): While bleach is effective against a wide range of pathogens, it is corrosive and can produce toxic fumes.
Quaternary Ammonium Compounds: These are effective disinfectants but may not be as broad-spectrum as this compound diacetate.
Phenolic Compounds: These have good antimicrobial properties but can be irritating to the skin and respiratory system
Uniqueness of this compound: this compound stands out due to its broad-spectrum activity, low toxicity, and minimal skin irritation. It retains its antimicrobial activity even in the presence of organic matter, making it highly effective in various settings .
Comparison with Similar Compounds
Olanexidine Gluconate
- Structural Similarity : Both are biguanides, but olanexidine includes a cyclohexyl group instead of chlorophenyl moieties.
- Mechanism : Like chlorhexidine, olanexidine disrupts cell membranes but exhibits stronger protein denaturation due to its hydrophobic cyclohexyl group .
- Efficacy: Olanexidine shows superior virucidal activity against non-enveloped viruses, though neither meets the European Committee for Standardization’s 4-log reduction requirement for such pathogens .
| Compound | Protein Denaturation | Virucidal Efficacy (Non-Enveloped Viruses) |
|---|---|---|
| This compound | Moderate | Limited |
| Olanexidine Gluconate | High | Moderate |
Benzalkonium Chloride
- Mechanism : Both are cationic surfactants targeting membrane permeability. A weak correlation in MICs suggests overlapping modes of action .
- Resistance: this compound shows weaker association with multidrug efflux pumps (e.g., NorA, MepA) compared to benzalkonium chloride, reducing cross-resistance risks .
| Compound | MIC Correlation | Efflux Pump Association |
|---|---|---|
| This compound | Weak | Low |
| Benzalkonium Chloride | Strong | High |
Cetylpyridinium Bromide (CTAB)
Quaternary Ammonium Compounds (Quats)
- Mechanism : this compound shares cationic properties with Quats but differs in structure, leading to slower microbicidal action but longer residual effects .
- Compatibility : Unlike Quats, this compound’s activity is enhanced by alcohols and alkaline pH but inhibited by anionic compounds (e.g., soaps) .
Plant-Derived Alternatives
- Grape Seed Extract : 100% concentration showed antimicrobial activity equivalent to 0.12% this compound against Streptococcus mutans but lacked efficacy in pulp and peel extracts .
- Shallot Extract : this compound had significantly lower MBC values, indicating superior bactericidal potency .
| Compound | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|
| This compound | 0.31–5.0 | <5.0 |
| Shallot Extract | Not reported | >20.0 |
Biological Activity
Chlorhexidine (CHX) is a widely utilized antiseptic with significant biological activity, particularly in the fields of dentistry and infection control. This article delves into its antimicrobial properties, mechanisms of action, clinical applications, and potential side effects, supported by diverse research findings.
Antimicrobial Properties
This compound exhibits strong biocidal activity against Gram-positive bacteria and variable effects on Gram-negative bacteria. Its efficacy is concentration-dependent, functioning as a bacteriostatic agent at low concentrations and bactericidal at higher concentrations. Additionally, CHX is effective against yeasts and some viruses.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism Type | Activity Level |
|---|---|
| Gram-positive bacteria | Strong |
| Gram-negative bacteria | Moderate to weak |
| Yeasts | Effective |
| Viruses | Some lipophilic viruses |
The antimicrobial action of this compound involves several mechanisms:
- Membrane Disruption : CHX disrupts bacterial cell membranes, leading to leakage of cellular contents.
- Reactive Oxygen Species (ROS) Production : It induces oxidative stress in bacterial cells, contributing to cell death through lipid peroxidation and membrane damage .
- Biocidal Zombie Effect : Interestingly, this compound-killed bacteria can retain antibacterial properties, acting as reservoirs for the biocide .
Case Study: Mechanism Investigation
A study investigated the effects of this compound on Acinetobacter baumannii, demonstrating that treatment with 32 μg/ml significantly reduced bacterial growth and viability. Techniques such as flow cytometry and scanning electron microscopy revealed that this compound treatment led to increased ROS production and lipid peroxidation, ultimately damaging the bacterial membrane .
Clinical Applications
This compound is extensively used in various clinical settings:
- Oral Health : It is a common ingredient in mouthwashes aimed at reducing plaque accumulation and treating gingivitis. A systematic review indicated that this compound mouth rinses significantly lower plaque levels and gingival inflammation .
- Surgical Antisepsis : CHX is frequently employed as a skin antiseptic before surgical procedures due to its broad-spectrum antimicrobial activity.
- Periodontal Therapy : In non-surgical periodontal therapy, this compound has been shown to improve clinical attachment levels and reduce probing depth when used adjunctively with mechanical debridement .
Side Effects and Limitations
Despite its benefits, this compound has notable side effects:
- Cytotoxicity : Prolonged exposure can be cytotoxic to human cells, limiting its application duration in clinical settings.
- Staining : It can cause discoloration of teeth and dental materials .
- Dependence on pH and Organic Matter : The effectiveness of this compound is influenced by the pH of the environment and the presence of organic substances, which can reduce its antimicrobial activity .
Q & A
How should researchers design a randomized controlled trial (RCT) to evaluate chlorhexidine’s efficacy in reducing central line-associated bloodstream infections (CLABSI) in neonatal patients?
Answer:
A robust RCT design should incorporate the PICO(T) framework to define the population (neonates with central lines), intervention (this compound baths), comparator (no baths), outcome (infection rates), and time frame (60 days post-line placement) . Key considerations include:
- Randomization and blinding to minimize bias.
- Standardized protocols for this compound concentration (e.g., 2% solution) and bathing frequency .
- Ethical approval for vulnerable populations, ensuring informed consent from guardians.
- Power analysis to determine sample size, addressing attrition rates common in neonatal studies.
What statistical methods are appropriate for analyzing contradictory results in this compound’s effectiveness against hospital-acquired infections (HAIs)?
Answer:
Contradictory findings (e.g., this compound bathing showing no significant HAI reduction in some studies vs. efficacy in others ) require:
- Meta-analysis with heterogeneity assessment (e.g., I² statistic). High I² values (>75%) suggest variability due to study design or population differences .
- Subgroup analysis to isolate confounding variables (e.g., immunocompromised patients, catheter types).
- Sensitivity analysis to evaluate the impact of outlier studies. Tools like Comprehensive Meta-Analysis or RevMan are recommended for pooled effect estimates .
How can researchers optimize this compound concentration and exposure time in antimicrobial formulations using experimental design principles?
Answer:
Central Composite Design (CCD) is effective for optimizing multiple parameters. For example:
- Factors : this compound concentration (0.16–1.84%), contact time (1.27–14.73 minutes) .
- Response variables : Microbial log reduction, biofilm disruption.
- Model validation : Use Design Expert or similar software for regression analysis and interaction plotting. Validate via ANOVA and p-value thresholds (<0.05) .
What methodological challenges arise when comparing this compound to alternative oral mucositis treatments in leukemia patients?
Answer:
Key challenges include:
- Blinding difficulties due to this compound’s distinct taste, risking performance bias .
- Standardizing adjunct therapies (e.g., chemotherapy protocols) to isolate this compound’s effect.
- Outcome measurement : Use validated scales (e.g., WHO Oral Toxicity Scale) and ensure inter-rater reliability .
- Long-term follow-up to assess delayed adverse effects (e.g., mucosal irritation).
How should researchers address heterogeneity in meta-analyses of this compound’s impact on ventilator-associated pneumonia (VAP)?
Answer:
- Pre-specify inclusion criteria (e.g., RCTs only, standardized VAP diagnostic criteria) .
- Assess heterogeneity sources : Study settings (ICU vs. surgical wards), this compound concentration (0.12% vs. 0.2%), and oral care frequency .
- Employ random-effects models to account for between-study variance. Report I² values and confidence intervals .
What advanced techniques validate the molecular stability of this compound in novel drug-delivery systems?
Answer:
- Chromatographic analysis : Use HPLC with UV detection (e.g., 254 nm) to quantify this compound degradation products .
- Spectroscopic methods : NMR to confirm structural integrity, especially in polymer-based formulations .
- Accelerated stability testing under varied pH/temperature conditions, following ICH guidelines.
How do subtherapeutic this compound concentrations influence antimicrobial resistance mechanisms in oral pathogens?
Answer:
- In vitro assays : Expose isolates (e.g., Candida albicans) to subtherapeutic doses (e.g., 0.005% this compound gluconate) and monitor germ tube formation via microscopy .
- Gene expression profiling : Use qPCR to assess upregulation of efflux pumps (e.g., CDR1, MDR1) .
- Statistical analysis : Apply ANOVA with Dunnett’s t-test to compare treated vs. untreated groups .
What ethical considerations are critical when implementing this compound interventions in critically ill, intubated patients?
Answer:
- Informed consent : Use surrogate decision-makers for sedated patients .
- Adverse event monitoring : Document hypersensitivity reactions (e.g., anaphylaxis risk ).
- Equipoise justification : Ensure clinical uncertainty exists (e.g., conflicting evidence on this compound’s efficacy ).
How can researchers mitigate confounding variables in observational studies of this compound bathing protocols?
Answer:
- Propensity score matching to balance groups by age, comorbidities, and catheter duration .
- Time-series analysis to control for secular trends in infection rates.
- Multivariate regression adjusting for covariates (e.g., antibiotic use, immune status) .
What analytical strategies ensure reproducibility in this compound pharmacokinetic studies?
Answer:
- Standardized extraction protocols : Use SDF/MOL files for cheminformatics consistency .
- Cross-validation with multiple assays (e.g., LC-MS for plasma concentration, microbiological assays for activity retention).
- Open-data practices : Share raw datasets and analysis code via repositories like Zenodo or Figshare .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
